Trichloromelamine

Description

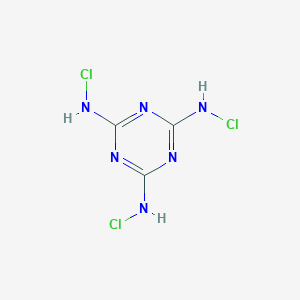

Structure

3D Structure

Propriétés

IUPAC Name |

2-N,4-N,6-N-trichloro-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3N6/c4-10-1-7-2(11-5)9-3(8-1)12-6/h(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPNSIARSTUPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)NCl)NCl)NCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3N6 | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026201 | |

| Record name | Trichloromelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloromelamine appears as white or off-white to yellow fine powder with a chlorine odor. pH of saturated aqueous solution: 4. (NTP, 1992), White or off-white to yellow solid with an odor of chlorine; [CAMEO] Cream colored solid; [Reference #1] | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloromelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000071 [mmHg] | |

| Record name | Trichloromelamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7673-09-8, 12379-38-3 | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloromelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7673-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007673098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012379383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICHLOROMELAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloromelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N4,N6-trichloro-2,4,6-triamino-s-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMQ04HD24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | TRICHLOROMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Trichloromelamine: Physicochemical Profiling and Application Protocols

Topic: Trichloromelamine molecular formula and weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Technical Guide Series: Advanced Chloramines

Executive Summary & Scientific Context

This compound (TCM) represents a critical subclass of N-chloramines, functioning as a high-density reservoir of active chlorine.[1][2] Unlike elemental chlorine (

For the research scientist, the value of TCM lies in its high active chlorine content relative to its molecular weight, making it a potent oxidative agent in organic synthesis and a benchmark biocide in formulation science.[1][2] This guide moves beyond basic property listing to explore the stoichiometric implications of its molecular structure, hydrolysis kinetics, and validated handling protocols.[1][2]

Physicochemical Core: Formula, Weight, and Stoichiometry[1][2]

Molecular Identity[1][2]

Molecular Weight & Stoichiometric Precision

Accurate dosing in synthesis and biocidal applications requires precise molecular weight calculations based on standard atomic weights (

| Component | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |

| Carbon (C) | 3 | 12.011 | 36.033 |

| Hydrogen (H) | 3 | 1.008 | 3.024 |

| Chlorine (Cl) | 3 | 35.45 | 106.35 |

| Nitrogen (N) | 6 | 14.007 | 84.042 |

| Total MW | 229.45 g/mol |

Structural Integrity and Active Chlorine

The efficacy of TCM is dictated by the lability of the N-Cl bonds.[1][2] In the 1,3,5-triazine core, the electron-withdrawing nature of the ring nitrogen atoms stabilizes the external N-chlorinated amine groups, allowing for a controlled release mechanism.[1][2]

Theoretical Active Chlorine Calculation:

In N-halamine chemistry, "Active Chlorine" quantifies the oxidizing capacity.[1][2] Since each

-

Weight % of Cl:

[1][2] -

Active Chlorine %:

[1][2] -

Note: Commercial grades typically assay at 85-90% active chlorine due to synthesis byproducts.[1][2]

Structural Visualization

The following diagram illustrates the

Synthesis & Production Logic

Causality in Experimentation: The synthesis of TCM is a delicate balance between chlorination efficiency and the prevention of runaway hydrolysis or ring cleavage.[1][2]

The Buffered Suspension Method

Direct chlorination of melamine in unbuffered water leads to pH drops that destabilize the product.[1][2] The industry-standard approach utilizes a calcium hydroxide buffer to maintain a slightly alkaline environment, ensuring the stability of the N-Cl bond during formation.[1][2]

Protocol Summary:

-

Slurry Preparation: Suspend Melamine (1 eq) in water at

. -

Buffering: Add Calcium Hydroxide (

) to neutralize HCl byproducts. -

Chlorination: Introduce

gas slowly.[1][2] The reaction is exothermic; temperature control -

Filtration: The product precipitates as a fine powder.[1][2] Wash with cold water to remove calcium chloride salts.[1][2]

Reaction Mechanism: Hydrolysis & Release

For drug development professionals utilizing TCM as a biocidal intermediate, understanding the release kinetics is vital.[1][2] TCM does not act by contact alone; it functions as a reservoir for Hypochlorous Acid (HOCl).[1][2]

Hydrolysis Equilibrium

The hydrolysis is a stepwise reversible reaction.[1][2] In aqueous solution, TCM exists in equilibrium with its mono- and di-chloro derivatives and free HOCl.[1][2]

This equilibrium is pH-dependent.[1][2] At neutral to slightly acidic pH (5-7), the formation of HOCl is favored, maximizing biocidal activity.[1][2] At high pH (>9), the N-Cl bond is stabilized, retarding release.[1][2]

Analytical Characterization Protocols

Trustworthiness in data comes from rigorous validation.[1][2] The following protocols are self-validating systems for confirming the identity and purity of TCM.

Iodometric Titration (Gold Standard for Purity)

Objective: Quantify the active chlorine content to determine purity (

Reagents:

Procedure:

-

Dissolve in 50 mL distilled water + 5 mL glacial acetic acid.

-

Add ~2g KI.[1][2] Solution turns deep brown (liberation of

).[1][2] -

Titrate with 0.1 N Thiosulfate until pale yellow.

-

Add starch (turns blue). Continue titration until colorless.

Calculation:

Spectroscopic Identification[1][2]

-

IR Spectroscopy (ATR): Look for the characteristic triazine ring breathing mode at ~810

and the quadrant stretching at ~1550 -

UV-Vis: In aqueous buffer, TCM shows absorption maxima distinct from melamine, typically shifting based on the degree of chlorination.[1][2]

Safety & Handling (The "Oxidizer" Protocol)

As a Senior Scientist, safety is not a checkbox but a parameter of the experiment.

-

Incompatibility: Never mix with ammonia, amines, or reducing agents.[1][2] The reaction is violent and can generate hydrazine derivatives or explosive

.[1][2] -

Thermal Stability: TCM decomposes at

, but autocatalytic decomposition can occur at lower temperatures if contaminated with organic material.[1][2] -

Storage: Store at

(refrigerated) to maintain active chlorine titer.

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24322, this compound. PubChem.[1][2][5] [Link]1][2]

-

Gottardi, W. (1976).[1][2] The Reaction of Melamine with Chlorine and Hypochlorous Acid. Monatshefte für Chemie, 107, 107-116.[1][2] (Foundational work on chloromelamine synthesis kinetics).

-

Petri, B. G., et al. (2025).[1][2] Use of UV Spectroscopy To Characterize the Reaction between NOM and Free Chlorine. ResearchGate. [Link]1][2]

Sources

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. scent.vn [scent.vn]

- 5. chemimpex.com [chemimpex.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Oxidizing Potential of Trichloromelamine

Abstract

Trichloromelamine (TCM), a potent N-halogenated triazine derivative, stands as a formidable oxidizing agent with significant utility across diverse scientific and industrial domains. This guide provides an in-depth exploration of the core principles governing its oxidizing potential, moving beyond simple definitions to elucidate the underlying chemical mechanisms and practical applications. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes fundamental physicochemical data with field-proven experimental protocols. We will dissect the reactivity of the N-Cl bond, detail methodologies for quantifying oxidizing capacity, and present a case study in synthetic organic chemistry, thereby offering a comprehensive technical resource on this versatile reagent.

Introduction to this compound (TCM) as an N-Halo Oxidant

This compound (N²,N⁴,N⁶-trichloro-1,3,5-triazine-2,4,6-triamine), often abbreviated as TCM, is a crystalline solid recognized for its high content of electrophilic chlorine.[1] It belongs to the class of N-halo compounds, which are distinguished by the presence of one or more nitrogen-halogen bonds.[2] This N-Cl covalent bond is the locus of TCM's chemical reactivity, imparting a strong oxidizing and chlorinating capability.[3]

The oxidizing strength of TCM does not stem from a simple release of elemental chlorine but from the high activity of its N-Cl bond, which can engage in a variety of electron transfer processes.[2] In aqueous environments, it can hydrolyze to release hypochlorous acid (HOCl), a powerful disinfectant and oxidant.[1][4] This property underpins its widespread use as a biocide, sanitizer, and water treatment agent.[5] In organic synthesis, TCM serves as a versatile reagent for the oxidation of sensitive functional groups, most notably the conversion of alcohols to their corresponding carbonyl compounds.[2][3] Its utility is particularly noted in settings where a solid, easily handled source of "active chlorine" is preferred over gaseous chlorine or liquid hypochlorite solutions.

Physicochemical Properties and Reactivity Profile

A thorough understanding of TCM's oxidizing potential begins with its fundamental properties, which dictate its handling, storage, and reaction conditions.

| Property | Value | Citation(s) |

| Chemical Formula | C₃H₃Cl₃N₆ | [4] |

| Molecular Weight | 229.45 g/mol | [4] |

| Appearance | White to pale yellow crystalline powder with a chlorine-like odor | [1] |

| Melting Point | >300 °C (decomposes) | [5][6] |

| Solubility | Insoluble to slightly soluble in water (<1 mg/mL); soluble in hot acetic acid. | [6] |

| Stability | Unstable; sensitive to heat, friction, and light. Risk of explosion if heated under confinement. | [6][7] |

| Primary Hazard Class | Oxidizer (Class 5.1) | [7] |

| Incompatibilities | Strong reducing agents, strong oxidizing agents, combustible organic materials, strong acids, acetone, ammonia, aniline. | [4][6][7] |

Trustworthiness through Understanding Instability: The inherent instability of TCM is a direct consequence of its high energy state and the reactivity of the N-Cl bonds. It is classified as a strong oxidizing agent that can ignite spontaneously when in contact with reactive organic materials.[4] Upon heating, it decomposes to emit toxic fumes, including chlorine and nitrogen oxides.[7] This reactivity profile necessitates stringent safety protocols but is also the very source of its efficacy as an oxidant. Proper storage in a cool, dry, dark place away from incompatible materials is critical for maintaining its integrity and ensuring safe handling.[7]

The Core of Oxidizing Potential: Mechanistic Insights

The oxidizing action of TCM can be understood through two primary pathways: direct reaction via its N-Cl bonds and indirect action following hydrolysis.

The N-Cl Bond: The Electrophilic Chlorine Source

The core of TCM's oxidizing power lies in the polarization of its three N-chloro bonds. Nitrogen is more electronegative than carbon but less so than chlorine, and the presence of the electron-withdrawing triazine ring enhances the electrophilic character of the chlorine atoms. These "positive halogen" atoms are readily transferred to nucleophilic substrates. In organic reactions, N-halo reagents like TCM can generate highly reactive intermediates, including halogen cations (Cl⁺), which are potent oxidizing species.[2]

Hydrolysis and the Formation of Hypochlorous Acid

In the presence of water, TCM can undergo hydrolysis to form melamine and hypochlorous acid (HOCl).[1]

C₃H₃Cl₃N₆ (TCM) + 3H₂O ⇌ C₃H₆N₆ (Melamine) + 3HOCl

This equilibrium is significant because HOCl is itself a strong oxidizing agent with a standard reduction potential of +1.48 V at pH 0.[8] The rate and extent of this hydrolysis are dependent on factors such as pH and temperature. This pathway is the primary mechanism behind TCM's efficacy as a disinfectant, where HOCl disrupts cellular membranes and inactivates essential enzymes in microorganisms.[5]

Application in Organic Synthesis: Oxidation of Alcohols

A compelling demonstration of TCM's oxidizing potential is its use in the selective oxidation of alcohols to aldehydes and ketones. Research has shown that TCM, often in conjunction with a catalyst or co-reagent, can efficiently mediate this transformation.[2][3]

A notable system involves the use of TCM with a Lewis acid activator, such as Zirconyl(IV) hydrogen sulfate [Zr(HSO₄)₄], and a halide source like potassium bromide (KBr).[2]

Mechanism Rationale:

-

Activation of TCM: The Lewis acid, Zr(HSO₄)₄, coordinates to a nitrogen atom on the triazine ring, further polarizing the N-Cl bond and increasing the electrophilicity of the chlorine atom.

-

Formation of Active Oxidant: The activated TCM reacts with water (present in trace amounts or as a co-solvent) to generate HOCl. The HOCl then oxidizes the bromide ion (Br⁻ from KBr) to an electrophilic bromine species, likely Br⁺ or a related equivalent.

-

Oxidation of Alcohol: The highly reactive bromine species is the primary oxidant that reacts with the alcohol. The reaction proceeds through a proposed intermediate, which then eliminates HBr to yield the final carbonyl compound.

Caption: Proposed mechanism for alcohol oxidation using the TCM/Zr(HSO₄)₄/KBr system.

Experimental Assessment of Oxidizing Potential

The oxidizing potential of a TCM sample is not a theoretical constant but a practical, measurable property. Its capacity is typically quantified as "available chlorine," which can be determined reliably through iodometric titration.

Protocol 1: Quantitative Analysis of Available Chlorine by Iodometric Titration

Principle (A Self-Validating System): This protocol is based on a foundational redox reaction. TCM, like other sources of available chlorine, will oxidize iodide ions (I⁻) to elemental iodine (I₂) in an acidic solution. The amount of iodine liberated is directly proportional to the amount of active chlorine in the sample. This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator to detect the endpoint.[9][10] The disappearance of the blue starch-iodine complex provides a sharp and clear endpoint.

Methodology:

-

Sample Preparation: Accurately weigh approximately 200-250 mg of the TCM sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 50 mL of distilled water and 10 mL of glacial acetic acid to the flask. Swirl gently to dissolve the sample. The acidic medium is crucial for the quantitative reaction.[10]

-

Iodide Addition: Add approximately 2 g of potassium iodide (KI) to the solution. Swirl the flask to dissolve the KI and immediately place it in a dark place for 5 minutes to allow the reaction to complete without photochemical degradation of the liberated iodine. The solution will turn a deep yellow-brown color.

-

Reaction:C₃H₃Cl₃N₆ + 6I⁻ + 6H⁺ → C₃H₆N₆ + 3I₂ + 3Cl⁻ (Simplified representation)

-

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

-

Titration Reaction:I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Indicator Addition: When the solution color fades to a pale straw yellow, add 2 mL of 1% starch indicator solution. The solution will turn a deep blue-black.

-

Causality: Starch is added near the endpoint because at high iodine concentrations, it can form a complex that is slow to decolorize, leading to an inaccurate result.

-

-

Endpoint Determination: Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless or milky white solution. Record the volume of titrant used.

-

Calculation:

-

% Available Chlorine = (V × N × 35.45 × 100) / (W × 1000)

-

Where:

-

V = Volume of Na₂S₂O₃ used (mL)

-

N = Normality of Na₂S₂O₃ solution

-

35.45 = Equivalent weight of Chlorine (g/eq)

-

W = Weight of TCM sample (g)

-

-

Protocol 2: Application in Synthetic Chemistry - Oxidation of Benzyl Alcohol

This protocol demonstrates the practical application of TCM as an oxidant in organic synthesis, adapted from published methods.[2]

Caption: Experimental workflow for the oxidation of benzyl alcohol using TCM.

Methodology:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1 mmol, 108 mg), this compound (0.8 mmol, 184 mg), Zr(HSO₄)₄ (0.14 mmol), and KBr (0.14 mmol).

-

Solvent Addition: Add 5 mL of dichloromethane (CH₂Cl₂) as the solvent.

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature.

-

Expertise: Room temperature is sufficient due to the high reactivity of the system, avoiding potential side reactions or decomposition associated with heating.

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzyl alcohol) is consumed (approx. 40 minutes).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove solid residues. Wash the filter cake with additional CH₂Cl₂ (2 x 5 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Analysis: Purify the crude benzaldehyde by silica gel column chromatography if necessary. Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, IR spectroscopy, and GC-MS.

Data Summary and Interpretation

The effectiveness of an oxidizing system is best evaluated through quantitative data. The following table summarizes the yield of benzaldehyde from benzyl alcohol under various conditions, illustrating the synergistic effect of the components in the TCM-based oxidizing system.

| Entry | Oxidant (mmol) | Catalyst/Additive (mmol) | Solvent | Time (min) | Yield (%) | Citation |

| 1 | TCM (0.8) | None | CH₂Cl₂ | 40 | 15 | [2] |

| 2 | TCM (0.8) | Zr(HSO₄)₄ (0.14) | CH₂Cl₂ | 40 | 75 | [2] |

| 3 | TCM (0.8) | KBr (0.14) | CH₂Cl₂ | 40 | 20 | [2] |

| 4 | TCM (0.8) | Zr(HSO₄)₄/KBr (0.14) | CH₂Cl₂ | 40 | 90 | [2] |

Interpretation: The data clearly demonstrates that while TCM alone has modest oxidizing capability towards benzyl alcohol (Entry 1), its potential is significantly unlocked by the addition of the Lewis acid activator Zr(HSO₄)₄ (Entry 2). The complete system, including both the activator and the bromide source, provides the highest yield (Entry 4), supporting the proposed mechanism where an activated electrophilic bromine species is the key oxidant.

Safety and Handling

As a Senior Application Scientist, the paramount directive is safety. The high reactivity of TCM demands rigorous adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always handle TCM in a well-ventilated fume hood. Wear safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves.[7]

-

Handling: Avoid creating dust. Do not mix with combustible materials. Use non-sparking tools.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, segregated from incompatible materials, especially reducing agents and organic compounds.[7]

-

Spill Response: In case of a spill, do not use combustible materials (like paper towels) for cleanup. Dampen the solid spill material with 5% acetic acid before carefully transferring it to a suitable container for disposal.[6]

Conclusion

This compound is a potent and versatile oxidizing agent whose utility is rooted in the electrophilic nature of its three N-Cl bonds. Its oxidizing potential can be harnessed directly in organic transformations or indirectly through its hydrolysis to hypochlorous acid for disinfection applications. While its inherent instability requires careful handling, this same reactivity, when properly controlled and catalyzed, allows for efficient and selective chemical oxidations. The ability to quantify its strength via standard titrimetric methods and apply it in practical synthetic protocols makes TCM a valuable tool for the modern research and development professional.

References

-

International Journal of Research in Pharmacy and Chemistry. A MECHANISTIC INVESTIGATION OF THE OXIDATION OF CHALCONES BY N-CHLOROSUCCINIMIDE IN AQUEOUS ACETIC ACID MEDIUM. [Link]

-

ResearchGate. Oxidation of some catecholamines by sodium N-chloro-p-toluenesulfonamide in acid medium: A kinetic and mechanistic approach. [Link]

-

"Politehnica" University of Timisoara. Trichloramine Formation and Decay during Breakpoint Process. [Link]

-

Oriental Journal of Chemistry. This compound/ZR(HSO4)4/KBR: AN EFFICIENT HETEROGENEOUS ALTERNATIVE FOR OXIDATION OF ALCOHOLS AND DIOLS. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Oxidation of Norfloxacin by N-Chlorosuccinimide – A Kinetic Study. [Link]

-

Hiranuma. Determination of residual chlorine in tap water. [Link]

-

PubMed. A comparative kinetics study of monochloramine and hypochlorous acid in rat. [Link]

-

YouTube. Determination of Percentage of Available Chlorine in Bleaching Powder Iodometric Titration. [Link]

-

Iranian Journal of Organic Chemistry. This compound and Triphenylphosphine as a Versatile and Efficient System for Oxidation of Alcohols under Solvent-free Condit. [Link]

-

NEMI. Standard Methods: 4500-Cl B: Chlorine by Iodometry. [Link]

-

PubMed. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. NaOCl Bleach Oxidation. [Link]

-

ACS Publications. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. [Link]

-

Quora. How to perform iodometric titration to find the free chlorine contents in swimming pool. [Link]

-

Haz-Map. This compound - Hazardous Agents. [Link]

-

PubMed. One-electron reduction of N-chlorinated and N-brominated species is a source of radicals and bromine atom formation. [Link]

-

iTeh Standards. IS0 7393-3. [Link]

-

PubChem - NIH. This compound. [Link]

-

ResearchGate. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 98%. [Link]

Sources

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. chalcogen.ro [chalcogen.ro]

- 3. journals.iau.ir [journals.iau.ir]

- 4. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hiranuma.com [hiranuma.com]

- 10. NEMI Method Summary - 4500-Cl B [nemi.gov]

Methodological & Application

Application Note: Chemoselective Oxidation of Alcohols using Trichloromelamine (TCM)

[1]

Executive Summary & Chemical Profile[2][3][4]

Trichloromelamine (TCM) (

This guide details the protocol for the chemoselective oxidation of alcohols to aldehydes and ketones. While TCM can function as a stoichiometric oxidant, its efficiency is significantly enhanced when coupled with mediators such as Zirconium(IV) Hydrogen Sulfate/KBr or Triphenylphosphine (PPh₃) .

Key Advantages[2][3][5][6]

-

High Active Chlorine Content: Theoretically ~90% active chlorine by weight.

-

Chemoselectivity: Preferential oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids under controlled conditions.[2]

-

Operational Flexibility: Effective in both solution-phase (DCM/Acetonitrile) and solvent-free (Green Chemistry) conditions.

Mechanistic Insight

The oxidation of alcohols by N-halo reagents like TCM generally proceeds via an elimination mechanism involving an alkyl hypochlorite intermediate. The reaction is not a direct oxygen transfer but rather a dehydrogenation mediated by the electrophilic chlorine.

Reaction Pathway[3][4][6][7][8]

-

Activation: TCM releases electrophilic chlorine (

), often facilitated by a Lewis acid (e.g., -

Hypochlorite Formation: The alcohol nucleophilically attacks the active halogen species, forming an unstable alkyl hypochlorite (

) intermediate. -

Elimination (E2-like): A base (or the conjugate base of the mediator) abstracts the

-proton, triggering the elimination of

Pathway Visualization

Figure 1: Mechanistic pathway for the oxidation of alcohols via alkyl hypochlorite formation using TCM.

Experimental Protocols

Two distinct protocols are provided: Method A (Solution Phase) for high-precision synthesis and Method B (Solvent-Free) for green chemistry applications.

Method A: Solution Phase Oxidation (TCM / Zr(HSO₄)₄ / KBr)

Best for: Complex substrates requiring mild conditions and precise monitoring.

Reagents:

-

Substrate: Alcohol (1.0 mmol)

-

Oxidant: this compound (TCM) (1.2 - 1.5 mmol)

-

Catalyst:

(0.05 mmol) -

Mediator: KBr (0.1 mmol)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Step-by-Step Workflow:

-

Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the alcohol in 5 mL of DCM.

-

Catalyst Addition: Add

(0.05 mmol) and KBr (0.1 mmol) to the solution. Stir for 2 minutes at room temperature. -

Oxidant Addition: Add TCM (1.2 mmol) slowly in small portions over 5 minutes.

-

Note: The reaction is exothermic.[3] If scaling up (>10g), use an ice bath during addition.

-

-

Reaction: Stir vigorously at room temperature. Monitor via TLC (typically 15–45 minutes).

-

Endpoint: Disappearance of the alcohol spot.

-

-

Quenching: Once complete, add 0.5 mL of saturated

(sodium bisulfite) solution to destroy excess active chlorine. -

Work-up: Filter the mixture through a silica pad or filter paper to remove insoluble melamine byproducts. Evaporate the solvent under reduced pressure.

-

Purification: If necessary, purify via column chromatography (Hexane/Ethyl Acetate).

Method B: Solvent-Free Oxidation (TCM / PPh₃)

Best for: Rapid synthesis, simple alcohols, and minimizing solvent waste.

Reagents:

-

Substrate: Alcohol (1.0 mmol)

-

Oxidant: TCM (0.8 - 1.0 mmol)

-

Mediator: Triphenylphosphine (

) (0.2 mmol) -

Base:

(1.0 mmol)

Step-by-Step Workflow:

-

Mixing: In a mortar, combine the alcohol (1.0 mmol),

(0.2 mmol), and -

Grinding: Grind the mixture with a pestle for 1 minute to ensure homogeneity.

-

Reaction: Add TCM (0.8 mmol) to the mortar. Grind the entire mixture vigorously.

-

Observation: The mixture may become warm and evolve a paste-like consistency.

-

Time: Reaction is usually instantaneous or complete within 3–5 minutes.

-

-

Extraction: Add 10 mL of n-hexane or ether to the mortar and triturate to extract the product.

-

Filtration: Filter the suspension to remove the solid residue (melamine/phosphine oxide).

-

Isolation: Evaporate the solvent to yield the crude carbonyl compound.

Workflow Diagram

Figure 2: Decision matrix and workflow for Solution Phase vs. Solvent-Free protocols.

Substrate Scope & Performance Data

The following data summarizes the efficiency of the TCM/Zr(HSO₄)₄/KBr system (Method A) across various alcohol classes.

| Substrate Class | Example Alcohol | Product | Time (min) | Yield (%) |

| Benzylic (1°) | Benzyl alcohol | Benzaldehyde | 15 | 92 |

| Benzylic (2°) | 1-Phenylethanol | Acetophenone | 10 | 95 |

| Aliphatic (1°) | 1-Octanol | Octanal | 40 | 85 |

| Aliphatic (2°) | Cyclohexanol | Cyclohexanone | 25 | 90 |

| Allylic | Cinnamyl alcohol | Cinnamaldehyde | 20 | 88 |

| Heterocyclic | Furfuryl alcohol | Furfural | 20 | 85 |

Note: Yields refer to isolated yields after work-up. Over-oxidation to carboxylic acids is generally <5% under these conditions.

Troubleshooting & Safety (E-E-A-T)

Critical Safety Warnings

-

Instability: this compound is an N-chloro compound. While more stable than

, it can decompose violently if heated under confinement or subjected to high friction in the presence of organic contaminants. -

Incompatibilities: Never mix dry TCM with strong reducing agents, ammonia, or amines, as this may generate explosive Nitrogen Trichloride (

). -

Gas Evolution: The reaction may evolve small amounts of

or

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Decomposed TCM | Check TCM active chlorine content via iodometric titration. It degrades over time if exposed to moisture.[5] |

| Over-oxidation (Acid formation) | Excess water in solvent | Ensure DCM/Acetonitrile is dry. Water promotes the hydration of aldehydes, facilitating further oxidation to acids.[6][7] |

| Violent Exotherm | Fast addition of Oxidant | Add TCM in 4-5 portions over 10 minutes. Cool reaction to 0°C if necessary. |

| TCM Solubility Issues | Wrong Solvent | TCM is sparingly soluble in non-polar solvents. Use DCM or Acetonitrile, or switch to the Solvent-Free method (Method B). |

References

-

Ghorbani-Vaghei, R., & Khazaei, A. (2003). This compound as a Novel and Efficient Reagent for the Oxidation of Alcohols.[8] Tetrahedron Letters, 44(39), 7525-7527.

-

Ghorbani-Vaghei, R., & Amiri, M. (2009). This compound/Zr(HSO4)4/KBr: An Efficient Heterogeneous Alternative for Oxidation of Alcohols and Diols. Revista de Chimie, 60(8), 763-767.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24322, this compound. PubChem.

-

Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2009). This compound and Triphenylphosphine as a Versatile and Efficient System for Oxidation of Alcohols under Solvent-free Conditions.[8] Journal of the Chinese Chemical Society, 56(2), 396-400.

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]

- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. journals.iau.ir [journals.iau.ir]

Application Note: Trichloromelamine in the Preparation of N-Chloro Compounds & Organic Synthesis

[1][2][3][4]

Executive Summary

Trichloromelamine (TCM), or

This guide details the preparation of this compound itself (as a primary N-chloro compound) and its subsequent application as a reagent for oxidative transformations and chlorination. Unlike traditional reagents like N-chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA), TCM offers a unique reactivity profile due to the electron-withdrawing nature of the triazine ring, enabling highly selective oxidations of secondary alcohols and oxidative lactonization of diols.

Chemical Identity & Mechanism[1][5]

Structure and Properties

TCM is the trichloro-derivative of melamine.[2][3][4] Its stability compared to other N-chloro compounds stems from the resonance stabilization of the triazine ring, yet it retains a high active chlorine content (~90% theoretical).

-

IUPAC Name:

-trichloro-1,3,5-triazine-2,4,6-triamine[5] -

Active Chlorine Content: High (Theoretical ~92%)

-

Solubility: Low in water; soluble in acetone, acetic acid, and chlorinated solvents.

Mechanism of Action

TCM acts as a reservoir of electrophilic chlorine (

Figure 1: Mechanistic pathway of this compound acting as a positive chlorine donor. The reagent regenerates melamine (or partially chlorinated derivatives) which often precipitates, aiding purification.

Protocol A: Preparation of this compound

Objective: Synthesis of high-purity this compound from Melamine for use as a reagent. Scope: Laboratory scale (10–50g).

Reagents & Equipment

-

Reagents: Melamine (99%), Calcium Hypochlorite (

) or Chlorine gas ( -

Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), pH meter, addition funnel, filtration assembly (Buchner).

Detailed Procedure

-

Slurry Preparation:

-

In a 500 mL 3-neck flask, suspend 12.6 g (0.1 mol) of Melamine in 200 mL of water .

-

Stir vigorously to create a fine dispersion. Melamine has low solubility, so a uniform suspension is critical.

-

-

Chlorination (Buffered Hypochlorite Method):

-

Note: This method is safer than direct

gas injection for lab scale. -

Prepare a solution of Calcium Hypochlorite (active Cl equivalent to 0.35 mol) in water.

-

Adjust the reaction pH to 4.0–5.0 using Acetic Acid .[8] The acidic environment promotes the formation of HOCl, the active chlorinating species.

-

Slow Addition: Add the hypochlorite solution to the melamine suspension dropwise over 60 minutes while maintaining temperature at 10–15°C (ice bath).

-

-

Reaction Monitoring:

-

The white suspension will change consistency. Monitor the pH and maintain it between 4–5 by adding small amounts of acetic acid or NaOH as needed.

-

Stir for an additional 2 hours at room temperature.

-

-

Work-up:

-

Filter the solid product using a Buchner funnel.

-

Wash: Wash the filter cake extensively with cold water (3 x 50 mL) to remove excess acid and inorganic salts.

-

Drying: Dry the product in a vacuum desiccator over

at room temperature. Do not heat above 50°C as TCM is thermally unstable.

-

-

Quality Control:

-

Iodometric Titration: Dissolve a sample in acetic acid, add KI, and titrate liberated iodine with Sodium Thiosulfate to determine Active Chlorine content (Target: >85%).

-

Protocol B: Application – Oxidative Lactonization & N-Chlorination

Objective: Utilization of TCM to synthesize N-chloro compounds (via transchlorination) or oxidize substrates. Note: Direct reaction of TCM with concentrated amines can be violent . The following protocol uses controlled conditions for safety and selectivity.

Scope & Utility

-

Oxidation: Selective oxidation of secondary alcohols to ketones (leaving primary alcohols intact).

-

N-Functionalization: Preparation of chloramines or N-chloro-amides via controlled Cl transfer.

Reagents

-

Substrate: e.g., 1,4-Butanediol (for lactone) or a secondary amine (for chloramine).

-

Reagent: this compound (prepared in Protocol A).[2]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (

). -

Base: Pyridine (optional, to scavenge HCl).[8]

Experimental Workflow (Oxidative Cyclization Example)

Figure 2: General workflow for TCM-mediated oxidation/chlorination.

Step-by-Step Procedure

-

Preparation:

-

Dissolve 10 mmol of substrate (e.g., 1,4-butanediol) in 30 mL of Dichloromethane (DCM) .

-

Optional: Add 10 mmol of Pyridine if the substrate is acid-sensitive.

-

-

Reaction:

-

Add 10 mmol (2.3 g) of this compound in small portions over 15 minutes.

-

Protect from light (wrap flask in foil) to prevent free-radical side reactions.

-

Stir vigorously at room temperature.

-

Observation: The reaction mixture will initially be a suspension. As TCM reacts and releases chlorine, melamine precipitates out as a finer solid.

-

-

Monitoring:

-

Check TLC after 3 hours. Reaction times vary from 3 to 16 hours depending on the substrate.

-

-

Work-up:

-

Filtration: Filter the reaction mixture to remove the precipitated melamine/monochloromelamine byproduct. This is a key advantage of TCM; the byproduct is easily removed.

-

Washing: Wash the organic filtrate with 5%

(to quench excess oxidizer), followed by water and brine. -

Drying: Dry over anhydrous

and concentrate under reduced pressure.

-

-

Results (Typical):

-

1,4-Butanediol

-

Secondary Alcohols

Ketones (Yield: >85%).

-

Safety & Handling (Critical)

This compound is a Class 5.1 Oxidizer and is chemically unstable.

-

Incompatibility: NEVER mix TCM directly with concentrated ammonia, aniline, or strong amines without a solvent. This causes an immediate hypergolic reaction (fire/explosion).

-

Thermal Instability: Do not heat TCM above 60°C in the dry state. It decomposes exothermically.

-

Storage: Store in a cool (2–8°C), dry place away from reducing agents and organic combustibles.

-

PPE: Full face shield, heavy nitrile gloves, and lab coat are mandatory. Work in a fume hood.

References

-

Kondo, S., Ohira, M., Kawasoe, S., Kunisada, H., & Yuki, Y. (1993).[8] Selective oxidation of alcohols and oxidative lactonization of diols with this compound.[3][8] The Journal of Organic Chemistry, 58(18), 5003–5004. Link

-

Hiegel, G. A. (1992). The reaction of trichloroisocyanuric acid with alcohols.[3][4][8] Journal of Chemical Education, 69(8), 668. (Context on N-chloro mechanisms).

-

National Toxicology Program (NTP). (1992).[7] this compound: Safety and Handling. Chemical Repository Database.[7] Link

-

Mirjalili, B. F., Bamoniri, A., & Mohaghegh, N. (2013). One-pot synthesis of 2,4,5-tri-substituted-1H-imidazoles promoted by this compound.[10][1] Current Chemistry Letters, 2(1), 35-42. Link

- Ghorbani-Vaghei, R., & Veisi, H. (2009). Poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as novel reagents for the synthesis of N-chloro compounds. Tetrahedron Letters.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. files.sdiarticle5.com [files.sdiarticle5.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CAS 7673-09-8: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-BD -> GBL (76%) w/Trichloroisocyanuric Acid , Hive Methods Discourse [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Step-by-step guide for chlorination reactions with Trichloromelamine

Application Note: Precision Chlorination & Oxidation using Trichloromelamine (TCM)

Executive Summary

This compound (TCM,

This guide outlines the safe handling, mechanistic principles, and step-by-step protocols for using TCM in the regioselective chlorination of activated aromatics and the oxidation of sulfides.

Chemical Profile & Safety Architecture

WARNING: REACTIVITY HAZARD While TCM is stable at room temperature, it is a strong oxidizer .

-

INCOMPATIBILITY: Do NOT mix TCM with neat amines, acetone, or ammonia. This causes an immediate, violent exothermic reaction (smoke/flame).

-

SAFE PROTOCOL: All reactions involving nucleophilic amines (e.g., anilines) must be performed in dilute solution (Acetonitrile or DCM) at controlled temperatures (

to RT).

| Property | Data |

| CAS Number | 7673-09-8 |

| Formula | |

| Active Chlorine | ~90% (Theoretical) |

| Appearance | White to pale yellow powder |

| Solubility | Soluble in Acetone, MeCN; Insoluble in |

| Byproduct | Melamine (Insoluble solid) |

Mechanistic Insight

TCM functions as a positive chlorine source (

Figure 1: Mechanism of Electrophilic Chlorination

Caption: The reaction proceeds via electrophilic transfer of

Experimental Protocols

Protocol A: Regioselective Chlorination of Anilines

Rationale: Direct chlorination of aniline is dangerous. This protocol uses acetonitrile as a solvent to moderate reactivity and ensure homogeneity before the oxidant is introduced.

Reagents:

-

Substrate: 4-Nitroaniline (or similar deactivated/activated aniline).

-

Solvent: Acetonitrile (MeCN), anhydrous.

Stoichiometry Note: TCM contains 3 active chlorines .

-

Theoretical Molar Ratio: 1 mmol TCM : 3 mmol Substrate.

-

Recommended Practical Ratio: 1 mmol TCM : 2.8 mmol Substrate (slight excess of oxidant ensures completion, but 1:3 is often sufficient).

Step-by-Step Workflow:

-

Preparation (Solution A): Dissolve 10 mmol of the aniline substrate in 20 mL of Acetonitrile in a round-bottom flask. Cool to

in an ice bath. -

Reagent Addition: Weigh 3.4 mmol of TCM (0.34 equiv). Add TCM portion-wise over 15 minutes to the stirred solution.

-

Checkpoint: Ensure no rapid temperature spike occurs.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 30–60 minutes.

-

Visual Indicator: The solution will become cloudy as Melamine begins to precipitate.

-

-

Monitoring: Check TLC (solvent system: Hexane/EtOAc 4:1). Look for the disappearance of the starting material.

-

Workup (Self-Validating):

-

Filter the reaction mixture through a sintered glass funnel.

-

Solid: The white filter cake is Melamine (discard/recycle).

-

Filtrate: Contains the chlorinated product.

-

-

Isolation: Evaporate the acetonitrile. Recrystallize the residue from Ethanol/Water or purify via column chromatography if necessary.

Protocol B: Green Oxidation of Sulfides to Sulfoxides

Rationale: TCM acts as a mild oxidant, converting sulfides to sulfoxides without over-oxidation to sulfones under controlled conditions.

Reagents:

-

Substrate: Thioanisole (Methyl phenyl sulfide).

-

Reagent: TCM.

-

Solvent: Methanol/Water (10:1) or Wet Acetonitrile.

Step-by-Step Workflow:

-

Setup: Dissolve 5 mmol of sulfide in 15 mL of Methanol.

-

Addition: Add 1.7 mmol (0.34 equiv) of TCM in one portion at RT.

-

Catalysis (Optional): If reaction is slow, add 1 mol% of KBr as a catalyst (in situ generation of

species). -

Reaction: Stir for 20 minutes.

-

Quenching: Add 5 mL of saturated

(sodium thiosulfate) to quench any excess oxidant. -

Extraction: Evaporate methanol. Extract the aqueous residue with DCM (

mL). -

Drying: Dry organic layer over anhydrous

and concentrate.

Workflow Visualization

Figure 2: General Laboratory Workflow for TCM Reactions

Caption: Standardized workflow emphasizing the filtration step which removes the melamine byproduct, simplifying downstream purification.

References

-

National Toxicology Program (NTP). (1992).[1] this compound: Chemical Profile and Safety Data. Institute of Environmental Health Sciences.

- Hojat Veisi et al. (2010). Solid-state and solution-phase chlorination protocols using N-halo reagents. (General reference to N-halo triazine chemistry).

-

G.F. Lee. (1967). Kinetics of Chlorination of Phenol. Journal of Air and Water Pollution.

-

M. Kirihara et al. (2010).[3] Oxidation of sulfides to sulfoxides. Synlett. (Contextual reference for N-halo oxidation mechanisms).

Sources

Troubleshooting & Optimization

Technical Guide: Improving Chlorination Yield with Trichloromelamine (TCM)

Content Type: Technical Support Center & Troubleshooting Guide Audience: Synthetic Chemists, Process Development Scientists Focus: Yield Optimization, Safety Protocols, and Mechanistic Troubleshooting

Core Directive: The TCM Advantage and Challenge

Trichloromelamine (

However, TCM is frequently mishandled due to its regioselectivity sensitivity and incompatibility with specific nucleophiles (e.g., neat amines). This guide addresses the "Hidden Yield Killers" in TCM chemistry: over-chlorination, reagent decomposition, and workup losses.

Safety Critical Warning (Read Before Experimentation)

DANGER: Incompatibility Risk Unlike NCS, This compound can react violently (smoke/flame) if mixed directly with neat primary amines (anilines), ammonia, or acetone.

Rule 1: NEVER add solid TCM directly to neat liquid amines.

Rule 2: ALWAYS dissolve the substrate in an inert solvent (DCM, Acetonitrile, or Ethyl Acetate) before introducing TCM.

Rule 3: Maintain temperature control (

) during addition.

Troubleshooting Center: FAQs & Solutions

Issue 1: "I am observing significant polychlorination (over-chlorination) even with 1 equivalent of reagent."

Root Cause: Miscalculation of "Active Chlorine" Stoichiometry. TCM contains three electrophilic chlorine atoms. If you treat 1 mole of TCM as 1 mole of "chlorine source" for a mono-chlorination, you are effectively adding a 300% excess of active species.

The Fix:

-

Stoichiometry Adjustment: For mono-chlorination , use 0.34 equivalents of TCM relative to your substrate.

-

Slow Addition: The third chlorine on the melamine ring is less reactive than the first. To utilize all three efficiently without over-chlorinating the first few substrate molecules, add TCM as a solution (or fine suspension) dropwise.

Issue 2: "The reaction stalls after 60-70% conversion."

Root Cause: Melamine Inhibition or "Active Chlorine" Sequestration. As TCM releases chlorine, it forms mono- and dichloromelamines, and eventually melamine. The intermediate chloromelamines are less reactive than the parent TCM. Additionally, the byproduct (melamine) is basic and can buffer the reaction solution, potentially suppressing acid-catalyzed chlorination mechanisms.

The Fix:

-

Acid Catalysis: Add a Lewis Acid catalyst (e.g.,

, 1-5 mol%) or a Brønsted acid (e.g., -

Solvent Switch: Switch to a polar aprotic solvent like Acetonitrile (MeCN) . This stabilizes the transition state and often improves the solubility of the intermediate chloromelamines, allowing them to react completely.

Issue 3: "My yield is low due to difficult workup/emulsions."

Root Cause: Melamine Solubility. Melamine is sparingly soluble in most organic solvents but slightly soluble in water, leading to messy precipitations during aqueous washes.

The Fix:

-

The "Filtration First" Protocol: Do not quench immediately with water.

-

Cool the reaction mixture (melamine solubility decreases).

-

Filter the reaction mixture through a sintered glass funnel or Celite pad before aqueous workup. The solid retained is largely melamine/chloromelamine byproducts.

-

Wash the filtrate with aqueous Sodium Thiosulfate (

) to quench residual oxidative species.

-

Visualizing the Mechanism & Troubleshooting Logic

The following diagram illustrates the activation pathway of TCM and the decision tree for troubleshooting yield issues.

Caption: Mechanistic flow of TCM chlorination showing critical control points for stoichiometry and activation to prevent over-chlorination.

Optimized Experimental Protocol

Target Transformation: Para-Chlorination of Anisole (or Acetanilide) Scale: 10 mmol Substrate

Materials

-

Substrate: Anisole (1.08 g, 10 mmol)

-

Reagent: this compound (TCM) (0.76 g, 3.33 mmol) (Note: 1/3 equivalent)

-

Solvent: Acetonitrile (MeCN) (20 mL) - Chosen for optimal polarity and melamine precipitation.

-

Catalyst (Optional):

or

Step-by-Step Methodology

-

Preparation (0 min):

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a drying tube (

). -

Dissolve Anisole (10 mmol) in Acetonitrile (15 mL).

-

Cool the solution to 0–5 °C using an ice bath. Cooling improves regioselectivity.

-

-

Reagent Addition (5-20 min):

-

Suspend/Dissolve TCM (3.33 mmol) in the remaining 5 mL of Acetonitrile.

-

Add the TCM suspension dropwise to the stirring substrate solution over 15 minutes.

-

Self-Validating Check: The solution should turn pale yellow. If it turns dark brown/black immediately, the addition is too fast or the temperature is too high.

-

-

Reaction (1-4 hours):

-

Allow the mixture to warm to room temperature (20-25 °C).

-

Monitor by TLC or HPLC.

-

Observation: A white precipitate (Melamine/Chloromelamine derivatives) should begin to form as the reaction progresses. This indicates successful chlorine transfer.

-

-

Workup (Filtration Method):

-

Do not add water yet.

-

Filter the reaction mixture through a fritted glass funnel. Wash the solid cake with cold MeCN (5 mL).

-

Yield Protection: This step removes the bulk of the nitrogenous byproduct, preventing emulsion formation during extraction.

-

-

Quenching & Isolation:

-

Concentrate the filtrate to ~5-10 mL.

-

Dilute with Ethyl Acetate (30 mL) and wash with 10% aqueous Sodium Thiosulfate (

) to remove unreacted active chlorine. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

Data & Comparison: TCM vs. Alternatives[1]

The following table highlights why you might choose TCM over standard reagents and how to adjust conditions.

| Feature | This compound (TCM) | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) |

| Active Cl Content | High (~90% wt) | Moderate (~26% wt) | Very High (~90% wt) |

| Atom Economy | Excellent (3 Cl/mol) | Poor (1 Cl/mol) | Excellent (3 Cl/mol) |

| Reactivity | Moderate-High | Mild | Aggressive |

| Byproduct | Melamine (Insoluble solid) | Succinimide (Water soluble) | Cyanuric Acid (Insoluble solid) |

| Safety Profile | Unstable with neat amines | Generally Stable | Explosive with some organics |

| Yield Tip | Use 0.33 eq for mono-Cl | Use 1.0-1.1 eq | Use 0.33 eq |

References

-

Preparation and Properties: National Toxicology Program (NTP).[1] "this compound: Chemical properties and safety data."[2] Chemical Repository Database.[1] Link

-

Chlorination Protocols (Analogous N-Cl Chemistry): Xiong, X., & Yeung, Y. Y. (2008). "Amine organocatalysts for highly ortho-selective chlorination of anilines." Chemical Communications.[3] Link

-

Reagent Incompatibility: CAMEO Chemicals (NOAA). "this compound Reactivity Profile."[4][1][2] Link

-

Comparative Reagent Utility: Tilstam, U., & Weinmann, H. (2002). "Trichloroisocyanuric Acid: A Safe and Efficient Oxidant." Organic Process Research & Development. (Referenced for triazine-based chlorination logic). Link

-

Patent Literature on TCM: US Patent 7767857B1. "Preparation of 2,4,6-trichloroaniline from aniline using N-chloro reagents." (Demonstrates TCM utility in polychlorination). Link

Sources

- 1. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 7673-09-8 [m.chemicalbook.com]

- 3. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Support Center: Managing the Instability of Trichloromelamine in Solution

For: Researchers, scientists, and drug development professionals.

Introduction

Trichloromelamine (TCM), a potent N-chloro triazine compound, serves as a powerful oxidizing and chlorinating agent with applications ranging from biocidal formulations to specialized chemical synthesis.[1] However, its utility is often challenged by its inherent instability in solution. As a strong oxidizer, TCM is sensitive to heat, friction, and light, and can react vigorously with various organic materials.[2][3] In solution, particularly aqueous systems, it is prone to rapid degradation, leading to a loss of active chlorine content and the formation of byproducts. This rapid breakdown can compromise experimental reproducibility, reduce efficacy, and introduce confounding variables into sensitive assays.[4]

This guide provides in-depth technical support for managing the instability of this compound in solution. It is designed to help researchers anticipate challenges, troubleshoot common problems, and implement protocols that ensure the integrity and consistency of their TCM solutions.

Understanding this compound Instability

The core of TCM's instability lies in the three N-Cl (nitrogen-chlorine) bonds. These bonds are susceptible to cleavage through several mechanisms, primarily hydrolysis, but also thermal and photodegradation.

-

Hydrolysis: In the presence of water, TCM breaks down to form hypochlorous acid (HOCl) and melamine.[4] This process is the main pathway for the loss of "active chlorine," which is the form responsible for its oxidative and disinfectant properties. The pH of the solution significantly impacts this process; a saturated aqueous solution of TCM is acidic, with a pH of about 4.[2][5]

-

Thermal Decomposition: TCM is sensitive to heat.[3] Elevated temperatures accelerate the rate of decomposition, leading to a faster loss of active chlorine. Storing solutions at elevated temperatures or in environments subject to temperature fluctuations will severely shorten their viable lifespan.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the photodegradation of N-chloro compounds.[6][7] This process involves the homolytic cleavage of the N-Cl bond, which can initiate radical chain reactions, further accelerating decomposition.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My TCM solution is losing its active chlorine content much faster than expected. What are the likely causes and how can I fix this?

Answer: Rapid loss of active chlorine is the most common issue and can be attributed to several factors. Use the following workflow to diagnose the problem.

Diagnostic Workflow for TCM Degradation

Caption: Troubleshooting workflow for diagnosing rapid TCM degradation.

Detailed Explanation:

-

Solvent Choice is Critical: TCM is insoluble in water and carbon tetrachloride but shows some solubility in solvents like acetone, ethyl acetate, and triacetin.[5][8] However, it can react violently with acetone, ammonia, and other reactive organic materials.[2][5] For maximal stability, use a high-purity, anhydrous aprotic solvent. Water is the primary culprit for degradation via hydrolysis. Even trace amounts of water in a solvent like acetonitrile can significantly accelerate decomposition.

-

Storage Conditions Matter: Solutions should be stored in tightly sealed, amber glass vials at refrigerated temperatures (2-8°C) to minimize thermal and photodegradation.[9] Never store TCM solutions at room temperature for extended periods.

-

Contamination: TCM is a strong oxidizing agent and is incompatible with reducing agents, strong acids, and combustible organics.[6][10] Ensure all glassware is scrupulously clean and free of any organic or metallic residues that could catalyze decomposition.

Q2: I'm observing a white precipitate forming in my TCM solution over time. What is it, and how can I prevent it?

Answer: The white precipitate is most likely melamine, one of the primary degradation products of TCM hydrolysis.[4] Its formation is a clear indicator that your solution is no longer stable or at its initial concentration.

Causality: As TCM degrades in the presence of moisture, it forms melamine. Melamine has very low solubility in most organic solvents and water (0.38 g/100 mL), causing it to precipitate out as a fine white powder.[8]

Prevention Strategy: The prevention strategy is identical to that for preventing the loss of active chlorine:

-

Strictly Anhydrous Conditions: Use solvents with the lowest possible water content (e.g., from a freshly opened bottle or dried over molecular sieves).

-

Inert Atmosphere: For highly sensitive experiments, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help by displacing ambient moisture.

-

Prepare Fresh: The most reliable approach is to prepare TCM solutions fresh, immediately before use. Avoid preparing large stock solutions intended for long-term storage.

Q3: How can I accurately determine the concentration of active TCM in my solution, especially if I suspect it has degraded?

Answer: You cannot rely on the initial mass of dissolved TCM to calculate concentration over time. You must empirically measure the "available chlorine" content. The standard and most reliable method for this is iodometric titration .[11]

This method is based on the ability of the N-Cl bond in TCM to oxidize iodide (I⁻) to iodine (I₂). The resulting iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.[12]

Simplified Iodometric Titration Protocol

-

Sample Preparation: Accurately pipette a known volume of your TCM solution into an Erlenmeyer flask containing a solution of excess potassium iodide (KI) in an acidic buffer (e.g., acetic acid).

-

Oxidation: Swirl the flask and allow it to sit for 5-10 minutes in the dark. The solution will turn a yellow-brown color due to the formation of iodine.

-

TCM (N-Cl) + 2I⁻ + H⁺ → TCM (N-H) + I₂ + Cl⁻ (Simplified reaction)

-

-

Titration: Titrate the solution with a standardized sodium thiosulfate solution.

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Endpoint Detection: As the titration proceeds, the brown color will fade. When it becomes a pale yellow, add a few drops of starch indicator solution. The solution will turn a deep blue-black. Continue titrating dropwise until the blue color disappears completely. This is your endpoint.

-

Calculation: Use the volume and concentration of the thiosulfate titrant to calculate the moles of iodine, and subsequently, the concentration of active chlorine in your original sample.

Self-Validation: Always run a blank titration (using the solvent without TCM) to account for any potential oxidizing impurities. For high accuracy, use standardized and certified titration reagents.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for preparing a relatively stable TCM stock solution? A: Based on chemical compatibility and stability principles, high-purity, anhydrous solvents are required. Consider the following:

-

Recommended: Anhydrous Acetonitrile, Anhydrous Ethyl Acetate.

-

Use with Caution: Triacetin, Acetonylacetone.[8]

-

AVOID: Acetone, Alcohols (Methanol, Ethanol), Amines, Water, Carbon Tetrachloride (insoluble).[2][5][13]

| Solvent | Suitability | Key Considerations |

| Acetonitrile | High | Must be anhydrous grade. Relatively inert. |

| Ethyl Acetate | High | Must be anhydrous grade. Can be prone to hydrolysis itself. |

| Water | Very Poor | Causes rapid hydrolysis and degradation.[5] |

| Acetone | DANGEROUS | Causes a rapid, exothermic reaction that can lead to fire.[2][5] |

| Alcohols | Poor | Reacts with the active chlorine. |

| Carbon Tetrachloride | Poor | TCM is insoluble.[8] |

Q: What are the primary decomposition products I should be aware of? A: The main products from hydrolysis are melamine and hypochlorous acid (HOCl) .[4] Under thermal stress or in the presence of organic matter, further decomposition can yield toxic fumes including hydrogen chloride and nitrogen oxides.[10]

Q: Are there any chemical stabilizers I can add to my TCM solution? A: While some N-chloro compounds can be stabilized, the addition of stabilizers to a TCM solution for research purposes is generally not recommended . Stabilizers, such as sulfamic acid or taurine which are used for other N-chloro compounds, would act as a confounding variable in most experimental systems.[14][15] The best strategy is not to stabilize, but to prevent degradation by using proper solvents and handling techniques.

Q: What are the critical safety precautions when working with TCM? A: TCM is a strong oxidizer and an irritant.[5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle solid TCM and prepare solutions in a chemical fume hood to avoid inhalation of the powder.[10]

-

Avoid Contamination: Keep TCM away from combustible materials, reducing agents, and heat sources.[3]

-

Spill Response: For spills of solid TCM, dampen the material with 5% acetic acid before carefully transferring it to a suitable container for disposal.[2]

Experimental Protocols

Protocol 1: Preparation of a Standardized TCM Solution in Anhydrous Acetonitrile

This protocol describes how to prepare a solution and immediately validate its concentration.

Materials:

-

This compound (TCM), >98% purity

-

Anhydrous Acetonitrile (ACN), <50 ppm water

-

Amber glass volumetric flasks and vials with PTFE-lined caps

-

Analytical balance

-

Reagents for iodometric titration (see Q3 above)

Procedure:

-

Work exclusively in a chemical fume hood.

-

Accurately weigh the desired amount of TCM powder directly into a dry amber volumetric flask.

-

Add approximately half the final volume of anhydrous ACN to the flask. Swirl gently to dissolve the TCM. Avoid vigorous shaking.

-